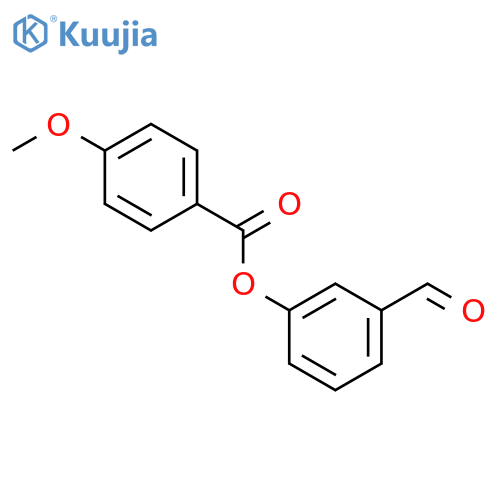

Cas no 146952-27-4 (3-Formylphenyl 4-methoxybenzoate)

146952-27-4 structure

商品名:3-Formylphenyl 4-methoxybenzoate

3-Formylphenyl 4-methoxybenzoate 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 4-methoxy-, 3-formylphenyl ester

- Oprea1_578137

- VS-03836

- ALBB-001386

- 3-formylphenyl4-methoxybenzoate

- CS-0315153

- (3-formylphenyl) 4-methoxybenzoate

- 3-formylphenyl 4-methoxybenzoate

- BBL013438

- AKOS000308772

- 3-Formylphenyl 4-methoxybenzoate, AldrichCPR

- 146952-27-4

- MFCD03217385

- STK402033

- 3-Formylphenyl 4-methoxybenzoate

-

- MDL: MFCD03217385

- インチ: InChI=1S/C15H12O4/c1-18-13-7-5-12(6-8-13)15(17)19-14-4-2-3-11(9-14)10-16/h2-10H,1H3

- InChIKey: AZDDZTAYYQDDSA-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=O

計算された属性

- せいみつぶんしりょう: 256.07356

- どういたいしつりょう: 256.074

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 307

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 52.6Ų

じっけんとくせい

- PSA: 52.6

3-Formylphenyl 4-methoxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB377928-500 mg |

3-Formylphenyl 4-methoxybenzoate |

146952-27-4 | 500MG |

€195.40 | 2023-01-22 | ||

| abcr | AB377928-5 g |

3-Formylphenyl 4-methoxybenzoate |

146952-27-4 | 5g |

€656.50 | 2023-04-25 | ||

| abcr | AB377928-10 g |

3-Formylphenyl 4-methoxybenzoate |

146952-27-4 | 10g |

€1074.00 | 2023-04-25 | ||

| abcr | AB377928-500mg |

3-Formylphenyl 4-methoxybenzoate; . |

146952-27-4 | 500mg |

€205.00 | 2025-02-21 | ||

| abcr | AB377928-5g |

3-Formylphenyl 4-methoxybenzoate; . |

146952-27-4 | 5g |

€637.00 | 2025-02-21 | ||

| A2B Chem LLC | AI36427-10g |

3-Formylphenyl 4-methoxybenzoate |

146952-27-4 | >95% | 10g |

$1134.00 | 2024-01-04 | |

| A2B Chem LLC | AI36427-5g |

3-Formylphenyl 4-methoxybenzoate |

146952-27-4 | 95% | 5g |

$771.00 | 2024-04-20 | |

| TRC | F254345-500mg |

3-Formylphenyl 4-methoxybenzoate |

146952-27-4 | 500mg |

$ 300.00 | 2022-06-05 | ||

| TRC | F254345-250mg |

3-Formylphenyl 4-methoxybenzoate |

146952-27-4 | 250mg |

$ 185.00 | 2022-06-05 | ||

| TRC | F254345-1000mg |

3-Formylphenyl 4-methoxybenzoate |

146952-27-4 | 1g |

$ 480.00 | 2022-06-05 |

3-Formylphenyl 4-methoxybenzoate 関連文献

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

146952-27-4 (3-Formylphenyl 4-methoxybenzoate) 関連製品

- 2345-34-8(4-Acetoxybenzoic acid)

- 94-01-9(1,3-Dibenzoyloxybenzene)

- 136-36-7(3-Hydroxyphenyl benzoate)

- 93-44-7(naphthalen-2-yl benzoate)

- 744-45-6(Diphenyl isophthalate)

- 10543-12-1(4-(Acetyloxy)-3-methoxybenzoic Acid)

- 93-99-2(Phenyl benzoate)

- 121-98-2(Methyl 4-methoxybenzoate)

- 2150-37-0(Methyl 3,5-dimethoxybenzoate)

- 5368-81-0(Methyl 3-methoxybenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:146952-27-4)3-Formylphenyl 4-methoxybenzoate

清らかである:99%

はかる:1g

価格 ($):160.0